molecular formula C27H36N2O4 B10882572 1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10882572
M. Wt: 452.6 g/mol
InChI Key: KOGDNQVSFNLTOQ-BZZOAKBMSA-N
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Description

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure It features a pyrrol-2-one core substituted with various functional groups, including a dibutylamino propyl chain, a furyl ring, a hydroxy group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dibutylamino Propyl Chain: This step involves nucleophilic substitution reactions where the dibutylamino group is introduced.

    Attachment of the Furyl Ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Addition of the Hydroxy Group: This step may involve hydroxylation reactions.

    Incorporation of the Methylbenzoyl Group: This can be achieved through Friedel-Crafts acylation.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

    Coupling Reactions: The furyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Catalysts like palladium or nickel.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amine or thiol derivatives.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering their activity, which can affect cellular signaling pathways.

    Ion Channels: Modulating the activity of ion channels, which can influence cellular excitability and neurotransmission.

Comparison with Similar Compounds

1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a methoxy group instead of a methyl group on the benzoyl ring, which can affect its chemical properties and biological activity.

    1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-chlorobenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a chloro group instead of a methyl group on the benzoyl ring, which can influence its reactivity and interactions with biological targets.

The uniqueness of 1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H36N2O4/c1-4-6-15-28(16-7-5-2)17-9-18-29-24(22-10-8-19-33-22)23(26(31)27(29)32)25(30)21-13-11-20(3)12-14-21/h8,10-14,19,24,30H,4-7,9,15-18H2,1-3H3/b25-23-

InChI Key

KOGDNQVSFNLTOQ-BZZOAKBMSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)C)/O)/C(=O)C1=O)C3=CC=CO3

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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